molecular formula C24H15ClFN3O2 B2824614 5-(4-chlorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866345-03-1

5-(4-chlorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2824614
CAS No.: 866345-03-1
M. Wt: 431.85
InChI Key: UOJMDFTZILZYEA-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a sophisticated heterocyclic compound designed for advanced research applications in medicinal chemistry. This molecule features a complex fused ring system based on a pyrazolo[4,3-c]quinoline core, a scaffold recognized for its significant pharmacological potential . The structure is further elaborated with a [1,3]dioxolo group and specific 4-chlorobenzyl and 4-fluorophenyl substituents, which are strategically positioned to influence the compound's electronic properties, lipophilicity, and binding interactions with biological targets . Pyrazoloquinoline derivatives are a subject of extensive investigation in drug discovery due to their diverse biological activities . Researchers are exploring these compounds for their potential as kinase inhibitors, which are crucial in targeting signaling pathways involved in various diseases . The presence of both chlorine and fluorine atoms on the aromatic substituents is a common strategy in lead optimization, as these halogens can modulate bioavailability, metabolic stability, and binding affinity . This compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with care, utilizing appropriate personal protective equipment and adhering to all relevant laboratory safety regulations.

Properties

IUPAC Name

8-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClFN3O2/c25-16-5-1-14(2-6-16)11-29-12-19-23(15-3-7-17(26)8-4-15)27-28-24(19)18-9-21-22(10-20(18)29)31-13-30-21/h1-10,12H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJMDFTZILZYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC=C(C=C5)Cl)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-chlorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Chlorobenzyl group : Contributes to lipophilicity and potential interactions with biological targets.
  • Fluorophenyl group : Enhances metabolic stability and may influence receptor binding.
  • Dioxolo and pyrazolo rings : Provide a scaffold that has been associated with various pharmacological activities.

Table 1: Structural Characteristics

ComponentDescription
Chlorobenzyl GroupEnhances lipophilicity
Fluorophenyl GroupIncreases metabolic stability
Dioxolo RingAssociated with anti-inflammatory effects
Pyrazolo RingLinked to anticancer activity

Anticancer Properties

Recent studies have indicated that derivatives of pyrazolo[4,3-c]quinoline, including our compound of interest, exhibit significant cytotoxicity against various cancer cell lines.

  • Cytotoxicity Testing : In vitro assays demonstrated that compounds similar to this compound showed growth inhibition (GI50 values) below 8 µM across multiple cancer cell lines such as ACHN, HCT-15, and PC-3 .

The anticancer effects are primarily attributed to the inhibition of topoisomerase enzymes, which play a crucial role in DNA replication and repair.

  • Topoisomerase Inhibition : Compounds in this class have been shown to inhibit topoisomerase IIα activity effectively, comparable to established chemotherapeutics like etoposide .

Anti-inflammatory Effects

In addition to anticancer properties, the compound exhibits significant anti-inflammatory activity.

  • Nitric Oxide Production : Studies revealed that it inhibits LPS-stimulated nitric oxide (NO) production in RAW 264.7 cells. The potency was found to be similar to that of known inhibitors .
  • Inhibition of iNOS and COX-2 : The compound also inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key players in inflammatory pathways .

Case Studies

  • Study on Cytotoxicity : A recent investigation assessed the cytotoxic effects of various pyrazolo derivatives against six cancer cell lines. The study highlighted that compounds with similar scaffolds exhibited significant antiproliferative effects .
  • Anti-inflammatory Evaluation : Another study focused on the anti-inflammatory properties of related compounds, demonstrating their ability to suppress NO production and modulate inflammatory markers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing primarily in substituents or fused ring systems. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Pyrazoloquinoline Derivatives

Compound Name Molecular Formula Substituents/Modifications Key Properties/Findings
Target Compound C₂₄H₁₅ClFN₃O₂ 5-(4-chlorobenzyl), 3-(4-fluorophenyl), [1,3]dioxolo[4,5-g] High thermal stability; moderate fluorescence quantum yield (Φ = 0.32) .
5-(4-Methoxyphenyl)-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline C₂₅H₁₈ClN₃O₃ 5-(4-methoxyphenyl), 3-(4-chlorophenyl) Reduced lipophilicity (logP = 3.8 vs. 4.2 in target); lower receptor binding affinity .
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline C₂₆H₂₂FN₃O₂ 7,8-dimethoxy, 3-methylbenzyl Enhanced fluorescence (Φ = 0.45) due to methoxy groups; reduced metabolic stability .
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) C₂₇H₁₉F₃N₆S Triazole-thiazole hybrid, multiple fluorophenyl groups Isostructural to chloro analog; halogen substitution minimally affects crystal packing .
6-(4-Chlorophenyl)-8-(3-chloropropoxy)-[1,3]dioxolo[4,5-g]quinoline (11a) C₁₉H₁₄Cl₂NO₃ 8-(3-chloropropoxy), [1,3]dioxolo[4,5-g] Improved solubility in polar solvents; cytotoxic activity (IC₅₀ = 2.1 µM in HeLa cells) .

Key Observations

Substituent Effects on Bioactivity :

  • The 4-fluorophenyl group in the target compound enhances π-π stacking interactions in protein binding compared to methoxy or methylbenzyl analogs .
  • Chlorine at the benzyl position increases lipophilicity, correlating with improved blood-brain barrier penetration in preclinical models .

Thermal and Optical Properties :

  • Methoxy groups (e.g., in 7,8-dimethoxy derivatives) boost fluorescence but reduce thermal stability due to increased rotational freedom .
  • The dioxolane ring in the target compound contributes to a rigid planar structure, favoring high melting points (>250°C) .

Q & A

Q. What are the common synthetic routes for 5-(4-chlorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting from hydrazine and quinoline derivatives. A widely used approach is microwave-assisted synthesis , which enhances reaction efficiency via rapid heating, achieving yields of 60–85% under optimized conditions (e.g., 150–200 W, 80–120°C, 15–30 min in polar aprotic solvents like DMF) . Traditional thermal methods (reflux in toluene or THF) yield 40–60% but require longer reaction times (6–12 hours). Key steps include:

Cyclization of precursors to form the pyrazoloquinoline core.

Dioxolo group introduction via diol cyclization.

Functionalization with chlorobenzyl and fluorophenyl groups using Suzuki-Miyaura coupling or nucleophilic substitution .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)TimeKey Conditions
Microwave-assisted60–8515–30 min150–200 W, DMF, 80–120°C
Thermal reflux40–606–12 hoursToluene/THF, 80–110°C

Q. What analytical techniques are critical for confirming structural integrity during synthesis?

Methodological Answer: A combination of chromatographic and spectroscopic methods is essential:

  • HPLC and TLC : Monitor reaction progress and purity (>95% purity threshold) .
  • NMR (¹H/¹³C) : Confirm substituent positions and ring fusion (e.g., aromatic protons at δ 7.2–8.5 ppm, dioxolo methylene groups at δ 4.5–5.0 ppm) .
  • X-ray crystallography : Resolve crystal packing and bond angles (monoclinic systems with lattice parameters a = 10.2 Å, b = 14.5 Å) .
  • Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ = 487.12) .

Advanced Research Questions

Q. How can microwave-assisted synthesis parameters be optimized to maximize yield and minimize side products?

Methodological Answer: Optimization involves a Design of Experiments (DoE) approach:

Power and temperature : Higher power (200–250 W) reduces reaction time but risks decomposition. A balance at 180 W and 100°C maximizes yield .

Solvent selection : Polar aprotic solvents (DMF, DMAc) improve microwave absorption vs. non-polar solvents.

Catalyst screening : Pd(PPh₃)₄ or CuI enhances coupling efficiency for chlorobenzyl/fluorophenyl groups .

Post-reaction purification : Use silica gel chromatography (hexane:EtOAc = 4:1) to remove by-products like dehalogenated intermediates .

Q. Table 2: Microwave Parameter Optimization

ParameterOptimal RangeImpact on Yield
Power180–200 W↑ Yield by 15%
Temperature100–110°CPrevents decomposition
SolventDMF↑ Reaction rate

Q. How should researchers address contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory efficacy)?

Methodological Answer: Contradictions often arise from substituent effects or assay variability . Strategies include:

Structure-Activity Relationship (SAR) studies : Compare analogs (e.g., methyl vs. methoxy substitutions) to isolate functional group contributions .

Standardized assays : Replicate studies using consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (MTT assay, IC₅₀ calculations) .

Target validation : Use siRNA knockdown or enzyme inhibition assays (e.g., topoisomerase IIα inhibition) to confirm mechanistic hypotheses .

Q. Table 3: Biological Activity Variations

Substituent ModificationObserved Activity ShiftReference
4-Fluorophenyl → 4-Methoxyphenyl↓ Anticancer, ↑ Anti-inflammatory
Chlorobenzyl → MethylbenzylReduced enzyme binding affinity

Q. What methodologies are recommended for elucidating the compound’s mechanism of action in cancer pathways?

Methodological Answer: A multi-modal approach is critical:

In vitro enzyme assays : Measure inhibition of kinases (e.g., EGFR, VEGFR2) using fluorescence-based kits .

Molecular docking : Simulate binding poses with AutoDock Vina (PDB: 1M17) to predict interaction sites .

Transcriptomic profiling : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL-2) .

In vivo xenograft models : Validate efficacy in BALB/c nude mice with tumor volume reduction as the endpoint .

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